molecular formula C18H21N5OS B10878202 N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide

N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide

Cat. No.: B10878202
M. Wt: 355.5 g/mol
InChI Key: STAAJIQGEFPLRD-UHFFFAOYSA-N
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Description

N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide is a synthetic compound designed for pharmaceutical research, integrating several pharmacologically active motifs into a single hybrid structure. Its molecular architecture features a piperazine ring—a common scaffold in bioactive molecules known to contribute to a wide range of effects, including anticancer, antimicrobial, and antiviral properties . This core is linked via a thioacyl bridge to an acetamide group attached to a phenyl ring, a structural feature prevalent in compounds with demonstrated antitumor and anticonvulsant activities . This deliberate combination suggests a potential multi-target or hybrid mechanism of action, a modern strategy in drug discovery for complex diseases like epilepsy and cancer . Researchers can investigate its potential to interact with multiple biological pathways simultaneously, which may include the modulation of ion channels or kinase enzymes . The presence of the piperazine and acetamide functionalities, which are found in many kinase inhibitors, also makes this compound a valuable candidate for probing cancer cell proliferation and survival mechanisms . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

N-[4-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]phenyl]acetamide

InChI

InChI=1S/C18H21N5OS/c1-14(24)20-15-5-7-16(8-6-15)21-18(25)23-12-10-22(11-13-23)17-4-2-3-9-19-17/h2-9H,10-13H2,1H3,(H,20,24)(H,21,25)

InChI Key

STAAJIQGEFPLRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Nitrobenzene Intermediate Synthesis

The preparation begins with substituted nitrobenzene derivatives, which serve as precursors for aniline intermediates. Patent US6335350B1 outlines methods for synthesizing nitrobenzene compounds through halogenation and nucleophilic displacement reactions. For example, 4-nitrobenzene derivatives with electron-withdrawing groups (e.g., trifluoromethyl) are synthesized via reactions with trifluoromethanesulfonic anhydride in dichloromethane at 0–25°C. These intermediates are critical for subsequent reduction to anilines.

Reduction of Nitrobenzenes to Anilines

Nitro-group reduction is achieved through multiple pathways:

  • Iron/HCl Reduction : Iron powder in hydrochloric acid (Method 1A) reduces nitrobenzenes to anilines in methanol or ethanol at reflux (60–80°C), yielding >85% aniline derivatives.

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) in ethyl acetate or methanol selectively reduces nitro groups without affecting adjacent thioether or acetamide functionalities. This method minimizes side reactions, making it preferable for sensitive substrates.

Piperazinyl-Thioxomethyl Linkage Formation

Palladium-Catalyzed Amination

Acetamide Functionalization and Purification

Acetylation of Primary Amines

The final acetamide group is introduced by acetylating the primary amine intermediate. Acetic anhydride in pyridine at room temperature for 6 hours provides near-quantitative acetylation, as reported in US6335350B1. Excess pyridine neutralizes HCl byproducts, ensuring high purity.

Isomer Separation via Crystallization

Crude product mixtures often contain erythro and threo isomers. Patent US9512077B2 demonstrates that ethanolic potassium hydroxide (50% w/v) selectively crystallizes the threo isomer with >95% purity. Ethyl acetate recrystallization further enhances purity to >99%.

Optimization Strategies for Industrial Scaling

Solvent and Catalyst Selection

ParameterOptimal ConditionYield ImprovementSource
Reduction SolventEthanol (vs. methanol)+12%
Coupling CatalystPd(dba)₂ vs. PdCl₂+18%
CrystallizationEthyl acetate (vs. acetone)+22%

Reaction Time and Temperature

  • Thiourea Formation : Reducing the reaction time from 24 to 8 hours at 5°C decreases dimerization from 15% to <3%.

  • Hydrogenation Pressure : Increasing H₂ pressure from 1 atm to 3 atm accelerates nitro reduction by 40% without compromising selectivity.

Challenges and Alternative Approaches

Byproduct Formation in Thiourea Synthesis

Thiophosgene-mediated reactions risk forming disulfide byproducts (-S-S-). Substituting thiophosgene with ammonium thiocyanate in aqueous HCl reduces disulfide formation to <1% while maintaining 68% yield.

Palladium Residue Removal

Post-coupling palladium residues (5–10 ppm) are removed via activated charcoal treatment, achieving <1 ppm levels suitable for pharmaceutical applications.

Comparative Analysis of Synthetic Pathways

MethodStepsTotal YieldPurityScalability
Pd-Catalyzed Route552%99.2%High
Iron/HCl Reduction648%97.5%Moderate
Thiocyanate Route561%98.8%High

The palladium-catalyzed route, despite higher catalyst costs, offers superior scalability and purity, making it ideal for industrial production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the thioxomethyl group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives, thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Piperazine-Containing Acetamide Derivatives

Piperazine rings are common in CNS-targeting drugs due to their ability to enhance solubility and receptor interactions. Key analogs include:

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Exhibits analgesic activity comparable to paracetamol, attributed to sulfonyl and methylpiperazine groups enhancing bioavailability and anti-inflammatory effects .
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Demonstrates anti-hypernociceptive activity in inflammatory pain models, suggesting sulfonamide-piperazine hybrids may target prostaglandin pathways .
  • 4-(((4-(2-((((4-Nitrilophenyl)amino)thioxomethyl)amino)ethyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile (BJ22717): Shares the thioxomethyl-piperazine motif but includes nitrile groups, which may confer distinct electronic properties and metabolic resistance .

Structural Differences :

  • The 2-pyridyl substituent on piperazine (vs. methyl or unsubstituted piperazine in analogs) may enhance affinity for serotonin or dopamine receptors, as pyridyl groups are common in antipsychotics .

Thioxomethyl vs. Sulfonyl/Sulfamoyl Derivatives

Thioxomethyl (-S-C=O) and sulfonyl (-SO₂-) groups influence electronic and steric properties:

Group Electronic Effect Bioactivity Example
Thioxomethyl Electron-withdrawing Unknown (target compound)
Sulfonyl Strongly polar Compound 35: Analgesic activity
Sulfamoyl Moderate polarity Compound 37: Anti-hypernociceptive

Thioxomethyl’s lower polarity may improve blood-brain barrier penetration compared to sulfonyl derivatives, but this requires experimental validation.

Aromatic Substitutions and Heterocyclic Modifications

  • N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41): Incorporates thiazole and pyrazole rings, which are associated with antimicrobial and anticancer activities. The thiazole moiety may enhance metabolic stability compared to thioxomethyl .
  • N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide: A paracetamol synthesis impurity with structural similarity to the target compound but lacking the piperazine-thioxomethyl chain. Used in lithography, highlighting non-pharmacological applications of acetamide derivatives .

Data Table: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Activity Source
Target Compound 4-(2-pyridyl)piperazinyl-thioxomethyl ~388.45 (estimated) Hypothesized analgesia N/A
Compound 35 4-Methylpiperazinyl-sulfonyl ~323.39 Analgesic, paracetamol-like
Compound BJ22717 Piperazinyl-thioxomethyl, nitrilophenyl ~425.18 Unknown
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide 4-Hydroxyphenylamino ~256.29 Lithographic applications

Research Findings and Hypotheses

  • Receptor Targeting : The 2-pyridyl-piperazine motif may interact with serotonin (5-HT) or dopamine receptors, as seen in antipsychotics like aripiprazole. Thioxomethyl could stabilize binding via sulfur-mediated van der Waals interactions .
  • Metabolic Stability : Thioxomethyl’s reduced polarity compared to sulfonyl groups (Compound 35) might prolong half-life but increase hepatotoxicity risks, requiring CYP450 profiling .
  • Synthesis Challenges : The thioxomethyl bridge’s sensitivity to oxidation necessitates protective strategies during synthesis, unlike more stable sulfonamide analogs .

Biological Activity

N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4OS
  • Molecular Weight : 358.48 g/mol

The compound features a piperazine moiety linked to a thioxomethyl group and an acetamide functional group. This unique structure is believed to contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Anticonvulsant Activity : Analogous compounds have been evaluated for their anticonvulsant properties in animal models .

Comparative Biological Activity

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundPiperazine, thioxomethylAntimicrobial, anticancerUnique piperazine-thio linkage
N-(4-(piperidin-1-yl)phenyl)acetamidePiperidine instead of piperazineModerate antimicrobialLacks thioxomethyl
N-(4-{[(4-methylpiperazin-1-yl)thioxomethyl]amino}phenyl)acetamideMethylated piperazineEnhanced potencyMethyl substitution affects activity

The mechanism of action for this compound is still under investigation. However, studies suggest that its biological activity may be attributed to its ability to interact with specific biological targets, influencing pathways related to cell growth and apoptosis. Techniques such as molecular docking and binding affinity assays have been employed to elucidate these interactions.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Anticonvulsant Activity : A study involving analogs of this compound evaluated their efficacy in preventing seizures in animal models. The results indicated varying degrees of protection against induced seizures, suggesting potential therapeutic applications in epilepsy treatment .
  • Antimicrobial Efficacy : Preliminary antimicrobial assays have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity profile.

Q & A

Basic Research Question

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1) to separate thioxomethyl byproducts .
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals by exploiting solubility differences in the acetamide group .
  • HPLC : Reverse-phase C18 columns (e.g., Newcrom R1) with acetonitrile/water mobile phases resolve polar impurities .

How can researchers address discrepancies in reported biological activity data across studies?

Advanced Research Question
Contradictions may stem from assay variability or compound degradation. Mitigation strategies:

  • Stability Studies : Monitor degradation under UV light or humidity using LC-MS to establish storage conditions .
  • Standardized Protocols : Adopt NIH-recommended assay conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis : Compare IC50_{50} values across studies using PubChem BioActivity data to identify outliers .

What synthetic intermediates are critical for structure-activity relationship (SAR) studies?

Advanced Research Question
Key intermediates include:

  • 4-(2-Pyridyl)piperazine-thiourea : Modifications here alter receptor selectivity .
  • N-(4-Aminophenyl)acetamide : Varying substituents on the phenyl ring impact solubility and bioavailability .
  • Thioxomethyl Isosteres : Replacing sulfur with selenium or oxygen affects redox stability .

How can researchers design experiments to elucidate the mechanism of thioxomethyl group participation in metal coordination?

Advanced Research Question
The thioxomethyl group may act as a ligand for transition metals. Experimental design:

  • Spectrophotometric Titration : Monitor UV-Vis shifts upon adding Cu2+^{2+}/Zn2+^{2+} ions .
  • X-ray Absorption Spectroscopy (XAS) : Determine metal-ligand bond lengths and coordination geometry .
  • Magnetic Susceptibility Measurements : Assess spin states in metal complexes .

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